UMB-32

TAF1 inhibitor BRD4 selectivity bromodomain profiling

Standard BET inhibitors like JQ1 introduce confounding variables due to scaffold divergence and off-target profiles. UMB-32 provides a structurally distinct solution for transcriptional regulation studies. - Dual target validation: BRD4 Kd = 550 nM; TAF1 Kd = 560 nM - Cellular IC50 = 724 nM in BRD4-dependent lines - Unique imidazo[1,2-a]pyrazine core; co-crystal structure available - Enables inhibitor-resistant allele experiments and SAR library generation

Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
Cat. No. B15569035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUMB-32
Molecular FormulaC21H23N5O
Molecular Weight361.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3
InChIKeyYXPVTKHEWGXKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UMB-32: Potent and Selective BRD4 Inhibitor


UMB-32 is a selective small-molecule inhibitor of the bromodomain and extra-terminal (BET) protein BRD4, featuring a distinct imidazo[1,2-a]pyrazine scaffold [1]. It binds BRD4 with a dissociation constant (Kd) of 550 nM and demonstrates cellular potency (IC50) of 724 nM in BRD4-dependent cell lines [2]. Notably, UMB-32 also exhibits substantial inhibitory activity against TAF1 (Kd = 560 nM) and TAF1L (Kd = 1.3 µM), bromodomain-containing transcription factors that were previously unreachable by discovery chemistry . The compound's three-dimensional binding mode to BRD4 has been elucidated at atomic resolution (1.56 Å), enabling precise understanding of its pharmacophore interactions [3].

1

BRD4 bromodomain binding studies

Supports target-engagement and transcriptional regulation assays

2

TAF1-comparator research context

Reported dual-target profile enables TAF1/BET pathway dissection

3

Imidazo[1,2-a]pyrazine chemical probe

Structurally distinct scaffold for bromodomain tool compound studies

UMB-32 Structural and Selectivity Differentiation


Generic substitution among BET bromodomain inhibitors is scientifically unsound due to fundamental differences in their target engagement profiles, binding mechanisms, and physicochemical properties. UMB-32 differs critically from widely used pan-BET inhibitors such as JQ1, OTX015, and AZD5153 in two key dimensions: (1) its unique dual-inhibition of BRD4 and TAF1, a bromodomain-containing transcription factor not targeted by any of these comparator compounds [1]; and (2) its distinct imidazo[1,2-a]pyrazine chemotype, which provides a structurally divergent scaffold for structure-activity relationship (SAR) studies and orthogonal validation of BRD4-dependent phenotypes [2]. These differences directly affect experimental outcomes, including compound-specific effects on the BRD4 interactome and ubiquitin proteasome system [3], making UMB-32 non-interchangeable with in-class alternatives.

Risk Dimension
UMB-32
JQ1 / Common BET Inhibitors
Scaffold class
Imidazo[1,2-a]pyrazine core; multicomponent-reaction synthesis
Thienodiazepine core; distinct protein-ligand contacts
TAF1 activity
Reported TAF1/TAF1L engagement; unique among BET inhibitors
No reported TAF1 inhibition; TAF1 pathway response may differ
Cellular potency context
Moderate cellular IC50 range; supports partial-inhibition study design
Higher-potency profiles may saturate BRD4; working-range context may shift

UMB-32 Quantitative Comparative Evidence


Distinct Chemical Scaffold vs. JQ1

UMB-32 demonstrates substantial inhibitory activity against the TAF1 bromodomain (Kd = 560 nM), a transcription factor component of the TFIID complex previously considered unreachable by discovery chemistry [1]. In contrast, JQ1, OTX015, and AZD5153 exhibit no reported TAF1 binding activity at pharmacologically relevant concentrations . This represents a qualitative, mechanism-level differentiation rather than merely a difference in potency.

Scaffold vs JQ1
Cross-study
Imidazo[1,2-a]pyrazine vs thienodiazepine core
Supports scaffold-diversification study design
Qualitative scaffold-class difference; source-specific review
TAF1 inhibitor BRD4 selectivity bromodomain profiling dual bromodomain inhibition

Unique TAF1 Inhibitory Profile vs. BET Inhibitors

UMB-32 binds BRD4 with a Kd of 550 nM [1]. This represents a ~6.1-fold lower binding affinity compared to the first-generation BET inhibitor JQ1, which binds BRD4(N) with a Kd of approximately 90 nM [2]. The reduced BRD4 affinity of UMB-32 is a deliberate feature of its scaffold design, enabling investigation of partial BRD4 inhibition or combination studies where complete BRD4 blockade is undesirable [3].

TAF1 Kd
Class-level
Kd = 560 nM (TAF1); 1.3 µM (TAF1L)
Unique TAF1-comparator context vs JQ1/I-BET762/OTX015
Biochemical binding assay; data to verify across model systems
BRD4 inhibitor potency Kd comparison BET bromodomain affinity JQ1 benchmark

Defined Cellular Working Range vs. Potent Analogs

UMB-32 is built on an imidazo[1,2-a]pyrazine core scaffold, which is structurally unrelated to the thienodiazepine chemotype of JQ1 and OTX015, or the bivalent pyrazolo-pyrimidine scaffold of AZD5153 [1]. The atomic-resolution (1.56 Å) co-crystal structure of UMB-32 bound to BRD4 confirms a distinct binding mode, with the 3,5-dimethylisoxazole moiety occupying the acetyl-lysine recognition pocket [2]. This structural divergence is critical for orthogonal target validation and for minimizing confounding scaffold-specific off-target effects in phenotypic screening.

Cellular IC50
Cross-study
IC50 = 724 nM
Supports working-range selection for BRD4-dependent cell models
BRD4-dependent cancer cell lines; reported approx 20-fold less potent than I-BET762
chemotype differentiation imidazopyrazine scaffold BET inhibitor SAR structural biology

BRD4 Co-Crystal Structure and Binding Mode

UMB-32 significantly induces HIV-1 reactivation from latency, demonstrating functional BRD4-dependent activity in virological assays . Importantly, a systematic screen of 37-61 UMB-32 derivatives identified UMB-136, a follow-on compound that reactivates HIV-1 in multiple cell models of latency with better efficiency than either JQ1 or the parent compound UMB-32 [1]. This establishes UMB-32 as the chemical starting point for a distinct optimization lineage with demonstrated HIV latency-reversing potential that exceeds the benchmark compound JQ1.

Co-crystal structure
Head-to-head
1.56 Å resolution; BRD4-bound
Supports on-target engagement structural review
Distinct binding orientation vs JQ1; X-ray crystallography
HIV latency reversal BRD4 inhibitor shock and kill latent reservoir

DMSO Solubility: Formulation-Relevant Property for Cell-Based Assays

UMB-32 demonstrates a solubility of 10 mg/mL in DMSO . This solubility profile is adequate for preparing concentrated stock solutions for cell-based assays and in vitro biochemical experiments. While OTX015 exhibits higher DMSO solubility (49.2 mg/mL, ~5-fold greater) , the 10 mg/mL solubility of UMB-32 is fully sufficient for standard laboratory workflows requiring µM to nM final concentrations and does not represent a limiting factor for procurement decisions in the context of its unique target engagement profile.

compound solubility DMSO stock solution in vitro assay preparation formulation compatibility

UMB-32 Optimal Research Applications


BET and TAF1 Transcriptional Dissection

UMB-32 is optimally deployed in experiments requiring simultaneous interrogation of BRD4 and TAF1 bromodomain functions. With nearly equivalent binding affinities for BRD4 (Kd = 550 nM) and TAF1 (Kd = 560 nM) [1], UMB-32 enables investigation of TFIID complex-dependent transcriptional regulation pathways that are inaccessible to pan-BET inhibitors such as JQ1, OTX015, or AZD5153, which lack TAF1 activity. This dual-target profile makes UMB-32 uniquely suitable for dissecting the relative contributions of BRD4 versus TAF1 bromodomains in gene expression control and for identifying transcriptional programs that require combined inhibition of both bromodomain-containing proteins.

Scaffold Diversification for Chemical Probes

The imidazo[1,2-a]pyrazine scaffold of UMB-32 is structurally unrelated to the thienodiazepine chemotype shared by JQ1 and OTX015 [2]. This chemotype divergence positions UMB-32 as an ideal orthogonal tool compound for validating BRD4-dependent biological findings. When a phenotype observed with JQ1 is recapitulated with UMB-32, the probability that the effect is genuinely mediated by BRD4 inhibition—rather than scaffold-specific off-target activity—is substantially increased. Conversely, phenotypes that are JQ1-sensitive but UMB-32-insensitive warrant investigation for chemotype-associated polypharmacology or differential interactome modulation [3].

HIV-1 Latency Reversal by BET Inhibition

UMB-32 is the parent compound of a derivative series that yielded UMB-136, a bromodomain inhibitor with superior HIV-1 latency reversal activity compared to both JQ1 and UMB-32 itself [4]. Researchers investigating 'shock and kill' strategies for HIV-1 cure research can utilize UMB-32 as a reference compound for structure-activity relationship (SAR) studies or as a scaffold for further medicinal chemistry optimization. The demonstrated ability of this chemotype to reactivate latent HIV-1, with derivative UMB-136 outperforming the clinical-stage benchmark JQ1, establishes UMB-32 as a validated starting point for developing next-generation latency-reversing agents.

On-Target BRD4 Engagement Validation

With a BRD4 Kd of 550 nM—approximately 6.1-fold lower affinity than JQ1 (~90 nM Kd) [5]—UMB-32 is particularly well-suited for dose-response studies requiring partial BRD4 target engagement. Experimental systems that are hypersensitive to complete BET inhibition or require discrimination between graded versus binary target engagement outcomes benefit from UMB-32's moderate binding affinity. This pharmacological window enables investigation of BRD4-dependent processes that exhibit distinct dose-response relationships, such as differential sensitivity of MYC-driven versus non-MYC-driven transcriptional programs, or identification of therapeutic indices where partial inhibition is sufficient for phenotypic effect while minimizing toxicity.

Application
Selection Property
Validation Focus
BRD4/TAF1 pathway dissection
Dual-target (BRD4+TAF1) reported profile
TAF1 vs BET transcriptional output deconvolution
Bromodomain probe development
Imidazo[1,2-a]pyrazine scaffold; modular synthesis
SAR library generation around unique pharmacophore
HIV-1 latency model research
BET-dependent latency reversal context
Synergy with latency-reversing agents; model-response review
BRD4 target-engagement studies
Defined cellular working range; structural data available
Inhibitor-resistant allele system; on-target confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for UMB-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.